Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)
Description
Historical Context and Discovery
Fesoterodine Impurity P was first identified during analytical method development for fesoterodine fumarate, a urinary antispasmodic agent. Its discovery emerged from forced degradation studies and stability testing of fesoterodine drug substances, where it was observed as a dimeric byproduct exceeding 0.1% thresholds in high-performance liquid chromatography (HPLC) analyses. The impurity gained attention in 2013 when researchers isolated it using preparative RP-HPLC techniques and characterized its structure via mass spectrometry and nuclear magnetic resonance spectroscopy. This discovery highlighted the need for robust impurity profiling in fesoterodine manufacturing, particularly during esterification steps involving diisopropylamino intermediates.
Nomenclature and Classification Systems
Fesoterodine Impurity P is systematically named 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-((2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxy)methyl)phenyl isobutyrate fumarate . Its classification follows ICH guidelines:
- Chemical nature : Dimeric process-related impurity
- CAS Registry : 1380491-71-3 (free base)
- Structural relationship : Formed via ether linkage between two fesoterodine monomers during synthesis
The impurity is categorized under:
Significance in Pharmaceutical Quality Control
Controlling Impurity P is critical due to:
- Stability concerns : Levels increase under oxidative stress and high humidity
- Manufacturing impact : Forms during esterification steps at rates up to 0.8% in non-optimized processes
- Analytical challenges : Co-elutes with related substances in standard HPLC methods, requiring specialized gradient elution
Table 1: Key Quality Control Parameters for Impurity P
| Parameter | Specification | Source |
|---|---|---|
| Identification threshold | 0.10% | |
| Qualification threshold | 0.15% (≤1 mg/day intake) | |
| Typical batch levels | 0.05–0.25% | |
| HPLC retention time | 16.59 min (YMC Pak ODS-A column) |
Regulatory Importance of Impurity Profiling
Regulatory bodies mandate strict control of Impurity P due to:
- ICH Q3A compliance : Requires identification above 0.10% and qualification above 0.15% for daily doses ≤2 g
- Batch consistency : Health Canada issued a 2024 recall for fesoterodine tablets with out-of-specification diester impurities, underscoring enforcement priorities
- Analytical validation : The European Pharmacopoeia requires method sensitivity ≤0.05% for related substances
Figure 1: Regulatory Thresholds for Impurity P
- Reporting threshold : 0.05%
- Identification threshold : 0.10%
- Qualification threshold : 0.15%
(Derived from ICH Q3A(R2) guidelines)
Properties
CAS No. |
1380491-71-3 |
|---|---|
Molecular Formula |
C48H66N2O4 |
Molecular Weight |
735.07 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |
Origin of Product |
United States |
Preparation Methods
Origin During Esterification
The synthesis of fesoterodine involves the esterification of a key intermediate, (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol, with isobutyric anhydride. Impurity P is hypothesized to form via incomplete esterification or the accidental introduction of acidic conditions that promote dehydration. For instance, if the hydroxyl group at the 4-position of the benzopyran moiety is not fully protected during esterification, it may undergo elimination under acidic or high-temperature conditions, resulting in the dehydroxy derivative. Patent data reveals that this side reaction is exacerbated when sulfuric acid or other strong acids are used in purification steps, such as during the extraction of intermediates with 5% H₂SO₄.
Side Reactions During Reductive Amination
Reductive amination of 3,3-diphenylpropylamine intermediates with alkylamines like diisopropylamine is another critical step where Impurity P may emerge. The use of turbo Grignard reagents or excess reducing agents (e.g., sodium borohydride) can lead to over-reduction or unintended side reactions. For example, residual moisture or acidic impurities in the reaction medium may catalyze the dehydration of the hydroxyl group, forming Impurity P as a byproduct.
Structural Elucidation and Analytical Characterization
Spectroscopic Identification
Impurity P has been characterized using advanced spectroscopic techniques:
-
¹H NMR (400 MHz, CDCl₃) : Key signals include δ 0.98–1.03 (d, 3H), 1.31–1.37 (d, 3H), and 7.17–7.31 (m, aromatic protons), consistent with the loss of the hydroxyl group.
-
IR (KBr) : Absorption bands at 1756 cm⁻¹ (ester C=O stretch) and 737–700 cm⁻¹ (aromatic C-H bending) confirm the absence of hydroxyl vibrations.
-
Mass Spectrometry : A parent ion at m/z 395.57 ([M+H]⁺) aligns with the molecular formula C₂₄H₃₁NO₃.
Chromatographic Profiling
High-performance liquid chromatography (HPLC) is the primary method for quantifying Impurity P. Under optimized conditions, it elutes with a relative retention time (RRT) of 1.8 compared to fesoterodine. Regulatory guidelines mandate that its concentration remain below 0.15 area-% in the final API.
Table 1: Analytical Parameters for Impurity P
| Parameter | Value/Observation |
|---|---|
| HPLC RRT | 1.8 (relative to fesoterodine) |
| ¹H NMR δ (ppm) | 0.98–1.03 (d), 7.17–7.31 (m) |
| MS ([M+H]⁺) | 395.57 |
| IR Peaks (cm⁻¹) | 1756, 737–700 |
Mitigation Strategies During Industrial Synthesis
Process Optimization
-
Acid Catalysis Control : Replacing sulfuric acid with milder acids (e.g., acetic acid) during extraction reduces dehydration risks.
-
Temperature Modulation : Maintaining reaction temperatures below 20°C during basification and extraction minimizes unintended side reactions.
-
Solvent Selection : Using ethyl acetate instead of isopropyl ether for extractions enhances the removal of hydrophobic impurities.
Crystallization Techniques
Recrystallization from non-polar solvents like n-hexane increases the yield of the desired enantiomer while excluding Impurity P. Patent US20110171274A1 reports that highly pure fesoterodine (>99.9%) can be obtained by iterative recrystallization under controlled pH conditions.
Chemical Reactions Analysis
Fesoterodine Related Impurity 8 undergoes various chemical reactions, including:
Oxidation: The impurity can be subjected to oxidative degradation using hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of different degradation products.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically identified and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Chemical Stability and Formulation
1. Stability in Pharmaceutical Compositions
Fesoterodine is prone to degradation under various conditions, particularly humidity and elevated temperatures. The presence of impurities like Fesoterodine Impurity P can affect the stability of pharmaceutical formulations. Research indicates that incorporating stabilizers such as sugar alcohols can enhance the stability of fesoterodine formulations by minimizing degradation and impurity formation during storage .
Table 1: Stability Enhancements in Fesoterodine Formulations
| Stabilizer Type | Effect on Stability | Reference |
|---|---|---|
| Sugar Alcohols | Reduces degradation | |
| Mannitol | Maintains potency | |
| Xylitol | Improves shelf-life |
Clinical Efficacy and Safety
2. Therapeutic Implications
Fesoterodine has been shown to be effective in treating symptoms of OAB, including urgency and urge urinary incontinence (UUI). Studies have demonstrated that patients who do not respond adequately to other treatments may benefit from switching to fesoterodine . The presence of impurities such as Fesoterodine Impurity P must be monitored to ensure patient safety and drug efficacy.
Case Study: Efficacy in Suboptimal Responders
A clinical trial assessed the efficacy of fesoterodine (8 mg) in patients with OAB who had previously shown suboptimal responses to tolterodine (4 mg). Results indicated significant improvements in UUI episodes and overall patient-reported outcomes, highlighting the importance of managing impurities to maintain drug effectiveness .
Mechanism of Action
As an impurity, Fesoterodine Related Impurity 8 does not have a direct mechanism of action. its presence can affect the overall pharmacological profile of fesoterodine fumarate. The active metabolite of fesoterodine, 5-hydroxymethyl tolterodine, acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and increasing urinary bladder capacity .
Comparison with Similar Compounds
Fesoterodine Related Impurity 8 can be compared with other process-related impurities found in fesoterodine fumarate, such as:
Impurity 1: A degradation product formed under acidic conditions.
Impurity 2: A by-product of the synthetic process.
Impurity 3: An oxidation product formed during stability studies.
Fesoterodine Related Impurity 8 is unique in its specific formation pathway and its relative retention time during chromatographic analysis. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the pharmaceutical product .
Biological Activity
Fesoterodine fumarate is an antimuscarinic agent primarily used for treating overactive bladder (OAB) symptoms. Its active metabolite, 5-hydroxymethyltolterodine (5-HMT), acts as a competitive antagonist at muscarinic receptors, leading to reduced bladder contractions and improved urinary control. However, the biological activity of its related impurities, particularly Fesoterodine Related Impurity 8 (also known as Fesoterodine Impurity P), has garnered attention in pharmaceutical research due to its potential effects on drug efficacy and safety.
Fesoterodine Related Impurity 8 is characterized by its molecular structure and properties, which can influence its biological activity. Below is a summary of its chemical profile:
| Property | Value |
|---|---|
| CAS Number | 286930-03-8 |
| Molecular Formula | C30H41NO7 |
| Molecular Weight | 527.649 g/mol |
| Melting Point | 72-78 °C |
| Boiling Point | 518.9 °C at 760 mmHg |
Biological Activity
The biological activity of Fesoterodine Impurity P is assessed through various pharmacological studies and methods. The compound's interaction with muscarinic receptors is crucial for understanding its potential effects.
Fesoterodine itself is inactive until converted to 5-HMT, which exhibits antagonistic properties at multiple muscarinic receptors (M1, M2, M3, M4, and M5). This mechanism is critical for its therapeutic effects in managing OAB symptoms. Impurities may exhibit similar or differing affinities for these receptors, potentially altering the overall pharmacological profile of the drug.
Pharmacokinetics
The pharmacokinetic parameters of Fesoterodine and its impurities are essential for evaluating their clinical relevance. Fesoterodine has a Tmax of approximately 5 hours post-administration, with a bioavailability of about 52% for its active metabolite . The volume of distribution for 5-HMT is reported to be around 169 L, indicating extensive tissue distribution .
Case Studies and Research Findings
Recent studies have highlighted the importance of quantifying impurities like Fesoterodine Impurity P to ensure drug safety and efficacy.
- Stability-Indicating HPLC Method : A study developed a reverse phase high-performance liquid chromatography (HPLC) method for quantifying Fesoterodine and its impurities, including Impurity P. This method demonstrated specificity in measuring the drug's response in the presence of various degradation products .
- Efficacy Comparisons : Clinical trials comparing different dosages of Fesoterodine (4 mg vs. 8 mg) showed significant improvements in urgency urinary incontinence (UUI) episodes among patients who switched from other antimuscarinics to Fesoterodine. This suggests that impurities could affect patient outcomes indirectly by altering the pharmacokinetics or pharmacodynamics of the primary compound .
- Safety Profiles : Adverse events associated with Fesoterodine treatment, such as dry mouth, were noted to be dose-dependent. Understanding how impurities like Fesoterodine Impurity P interact with receptors may provide insights into these side effects .
Q & A
Q. What analytical methods are recommended for detecting and quantifying Fesoterodine Impurity P?
Reverse-phase HPLC (RP-HPLC) with gradient elution is the primary method for detecting Fesoterodine Impurity P. A validated protocol using a C18 column (4.6 mm × 150 mm, 5 µm) and a mobile phase of ammonium acetate buffer (pH 3.8), acetonitrile, and methanol in gradient mode achieves baseline separation. Detection at 208 nm provides sensitivity for impurities at levels as low as 0.1%. Retention times for Fesoterodine and its impurities (e.g., 5-hydroxymethyltolterodine, diester impurities) range from 3.8 to 37.1 minutes, enabling precise identification . For structural confirmation, HPLC-Q-TOF-MS is recommended to resolve ambiguities in co-eluting peaks .
Q. What synthetic pathways lead to the formation of Fesoterodine Impurity P?
Impurity P arises during synthesis via dimerization reactions (symmetric or asymmetric) of Fesoterodine intermediates. These reactions are catalyzed by residual acids or bases in the reaction medium. Process parameters such as temperature, solvent polarity, and reaction time significantly influence impurity formation. For example, prolonged storage of intermediates under acidic conditions promotes dimerization .
Q. How can researchers validate the purity of Fesoterodine Impurity P for use as a reference standard?
Validation requires:
- Chromatographic purity : RP-HPLC with >98% peak area homogeneity under stressed conditions (acid/base hydrolysis, oxidative degradation) .
- Structural confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular formula and connectivity .
- Elemental impurities : Inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metals (e.g., Pd, Ni) from catalysts, adhering to USP thresholds .
Q. What regulatory thresholds govern the control of Fesoterodine Impurity P in drug products?
Per ICH Q3A guidelines, the identification threshold for Fesoterodine Impurity P is 0.1% (w/w) in the active pharmaceutical ingredient (API). Quantification must comply with a relative response factor (RRF) of 0.8–1.2 compared to the API. Environmental risk assessments (ERA) are waived for generic formulations, but log Pow (0 at pH 7) and predicted environmental concentrations (PECsw = 0.04 µg/mL) must be reported .
Advanced Research Questions
Q. How can co-eluting impurities be resolved during HPLC analysis of Fesoterodine-related substances?
Optimize gradient elution by adjusting the ratio of mobile phase B (water) to mobile phase A (buffered organic phase). For example, a 1.2 mL/min flow rate with a 15-minute gradient from 20% to 50% mobile phase B improves resolution of diester impurities. Column temperature (25–40°C) and pH (3.8 ± 0.1) are critical for reproducibility. For complex matrices, hyphenated techniques like HPLC-Q-TOF-MS provide accurate mass data to distinguish isobaric impurities .
Q. What experimental strategies elucidate degradation pathways leading to Fesoterodine Impurity P?
Conduct forced degradation studies under:
Q. How should researchers address batch-to-batch variability in impurity quantification?
Implement a quality-by-design (QbD) approach:
- Precision : Intra-day and inter-day RSD ≤2% for retention time and peak area.
- Robustness : Test ±5% variations in mobile phase composition and column lot differences.
- Calibration : Use impurity-specific RRFs to correct for detector response variability. Open-ended questions in batch records (e.g., solvent supplier changes) help identify root causes of variability .
Q. Which advanced spectroscopic techniques are critical for structural elucidation of Fesoterodine Impurity P?
- HRMS : Confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 428.2345 for Impurity P) with <5 ppm mass error.
- NMR : <sup>13</sup>C and DEPT-135 spectra differentiate dimerization patterns (symmetric vs. asymmetric).
- IR spectroscopy : Identify ester carbonyl stretches (∼1740 cm<sup>-1</sup>) and hydroxyl groups (∼3400 cm<sup>-1</sup>) to confirm degradation mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
